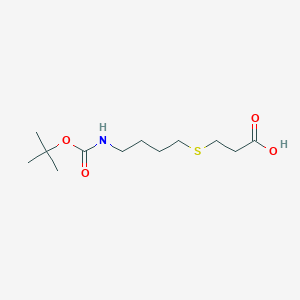

3-((4-((tert-Butoxycarbonyl)amino)butyl)thio)propanoic acid

Description

Structural Characterization and Functional Group Analysis

The molecular structure of this compound can be systematically analyzed through examination of its constituent functional groups and their spatial arrangement. The compound possesses a molecular formula of C₁₂H₂₃NO₄S with a molecular weight of 277.38 grams per mole, indicating a moderate-sized organic molecule suitable for synthetic manipulations and biological applications. The structural backbone consists of a propanoic acid chain connected through a sulfur atom to a butyl linker, which terminates in a tert-butoxycarbonyl-protected amino group.

The carboxylic acid functionality represents a key reactive site within the molecule, capable of participating in amide bond formation, esterification reactions, and salt formation depending on solution conditions. This functional group provides the compound with pH-responsive behavior and enables coupling reactions with amines, alcohols, and other nucleophiles through standard carbodiimide-mediated protocols. The positioning of the carboxylic acid at the terminus of a three-carbon chain provides sufficient distance from the thioether linkage to minimize electronic interference while maintaining synthetic accessibility.

The thioether linkage serves as both a structural connector and a functional element with distinct chemical properties compared to oxygen-based ether linkages. Sulfur atoms exhibit different electronegativity and polarizability characteristics compared to oxygen, resulting in altered reactivity patterns and conformational preferences. The thioether bridge demonstrates stability under reducing conditions while remaining susceptible to oxidation reactions that can generate sulfoxide or sulfone derivatives, providing opportunities for controlled chemical modification.

The tert-butoxycarbonyl-protected amino group represents the most structurally complex portion of the molecule, incorporating a sterically hindered protecting group that shields the amino functionality from unwanted reactions. The tert-butoxycarbonyl group consists of a carbamate linkage featuring a bulky tert-butyl substituent that provides both steric protection and electronic stabilization through resonance effects. This protecting group demonstrates selective removal under acidic conditions while remaining stable under basic and neutral conditions, enabling orthogonal deprotection strategies in multi-step synthetic sequences.

| Functional Group | Position | Chemical Properties | Reactivity Profile |

|---|---|---|---|

| Carboxylic Acid | Terminal position | Ionizable, polar | Amide formation, esterification |

| Thioether Linkage | Central bridge | Stable, polarizable | Oxidation susceptible |

| tert-Butoxycarbonyl Group | Amino protection | Sterically hindered | Acid-labile removal |

| Butyl Linker | Connecting chain | Flexible, hydrophobic | Conformational freedom |

Role of tert-Butoxycarbonyl Protection in Amino Group Stabilization

The tert-butoxycarbonyl protecting group represents one of the most widely utilized amino protection strategies in modern organic synthesis, particularly in peptide chemistry and amino acid derivatization. This protecting group operates through the formation of a carbamate linkage that effectively masks the nucleophilic and basic properties of the amino group while maintaining chemical stability under a broad range of synthetic conditions. The tert-butoxycarbonyl group demonstrates particular utility in solid-phase peptide synthesis protocols where orthogonal protection and deprotection strategies are essential for successful sequence assembly.

The mechanism of tert-butoxycarbonyl protection involves the reaction of di-tert-butyl dicarbonate with primary or secondary amines under basic conditions, typically employing sodium hydroxide or 4-dimethylaminopyridine as catalysts. This protection reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon of the dicarbonate reagent, followed by elimination of tert-butoxide and carbon dioxide to yield the protected carbamate product. The reaction demonstrates broad substrate tolerance and can be performed under aqueous or organic solvent conditions depending on the specific requirements of the synthetic sequence.

The stability profile of tert-butoxycarbonyl-protected amines reflects the electronic and steric properties of the protecting group itself. The carbamate linkage provides stabilization through resonance delocalization between the nitrogen lone pair and the carbonyl group, reducing the nucleophilicity of the nitrogen atom and preventing unwanted alkylation or acylation reactions. Additionally, the bulky tert-butyl substituent creates significant steric hindrance around the protected amino group, further discouraging reactions with electrophilic species.

Deprotection of tert-butoxycarbonyl groups typically involves treatment with strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. The deprotection mechanism proceeds through protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation to regenerate the free amine. The tert-butyl cation intermediate can potentially alkylate other nucleophilic sites within the molecule, necessitating the use of cation scavengers such as anisole or thioanisole in some synthetic protocols.

The advantages of tert-butoxycarbonyl protection in peptide synthesis include its compatibility with standard coupling reagents, stability under basic conditions required for amino acid activation, and clean removal under acidic conditions that do not affect most other protecting groups. These properties make tert-butoxycarbonyl protection particularly suitable for stepwise peptide assembly protocols where selective amino group deprotection is required without affecting side-chain protecting groups or peptide backbone integrity.

| Protection Aspect | Mechanism | Conditions | Advantages |

|---|---|---|---|

| Installation | Nucleophilic attack on dicarbonate | Basic conditions, aqueous or organic | High yield, mild conditions |

| Stability | Resonance stabilization, steric hindrance | Neutral to basic pH | Broad compatibility |

| Removal | Acid-catalyzed elimination | Strong acid conditions | Clean deprotection |

| Selectivity | Orthogonal to other protecting groups | pH-dependent removal | Synthetic flexibility |

Significance of Thioether Linkages in Organic and Peptide Chemistry

Thioether linkages occupy a unique position in organic and peptide chemistry due to their distinctive electronic properties and chemical reactivity profiles that differentiate them from their oxygen-containing analogs. The sulfur atom in thioether bonds exhibits greater polarizability compared to oxygen, resulting in different conformational preferences and interaction patterns with neighboring functional groups. This polarizability contributes to enhanced London dispersion forces and modified solvation behavior, influencing both the physical properties and biological activity of thioether-containing compounds.

In peptide chemistry, thioether linkages have gained prominence as stable alternatives to disulfide bonds for peptide cyclization and conformational constraint applications. Unlike disulfide bonds, which are susceptible to reduction under biological conditions, thioether linkages demonstrate remarkable stability under both oxidizing and reducing environments. This stability makes them particularly valuable for the development of peptide therapeutics that must maintain their three-dimensional structure in the complex biological milieu encountered in vivo.

The formation of thioether linkages in peptide systems often employs thiol-ene or thiol-yne click chemistry approaches, which offer high efficiency and functional group tolerance. These reactions proceed through radical mechanisms initiated by ultraviolet irradiation in the presence of photoinitiators, enabling controlled cyclization of linear peptide precursors containing appropriately positioned cysteine residues and alkene or alkyne-bearing amino acids. The resulting thioether-linked peptides demonstrate enhanced metabolic stability while retaining the ability to adopt specific secondary structures.

The incorporation of thioether linkages into organic molecules provides opportunities for further chemical modification through controlled oxidation reactions. Treatment with mild oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid can convert thioethers to sulfoxides, while stronger oxidizing conditions yield sulfone derivatives. These oxidation states exhibit different electronic properties and conformational preferences, enabling fine-tuning of molecular properties for specific applications.

Research into thioether-containing peptides has revealed their potential advantages in biological applications, including reduced membrane toxicity compared to hydrocarbon-stapled analogs and improved bioavailability profiles. The sulfur atom's ability to participate in weak coordination interactions with metal centers also provides opportunities for the development of metalloprotein mimics and enzyme inhibitors that exploit thioether coordination chemistry.

The synthetic accessibility of thioether linkages through nucleophilic substitution reactions between thiols and alkyl halides represents another significant advantage in synthetic chemistry. These reactions proceed under mild conditions with high yields and demonstrate broad tolerance for functional groups, making them suitable for late-stage modifications of complex molecular scaffolds. The reversibility of thioether formation under specific conditions also enables dynamic covalent chemistry applications where thioether bonds can be formed and broken in response to environmental stimuli.

| Thioether Property | Chemical Basis | Synthetic Advantage | Applications |

|---|---|---|---|

| Redox Stability | Stable S-C bonds | Resistant to biological reduction | Peptide therapeutics |

| Polarizability | Sulfur electronic properties | Enhanced dispersion interactions | Protein binding |

| Click Chemistry Compatibility | Radical mechanisms | High efficiency, mild conditions | Peptide cyclization |

| Oxidation Chemistry | Multiple oxidation states | Tunable electronic properties | Structure-activity relationships |

Properties

IUPAC Name |

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4S/c1-12(2,3)17-11(16)13-7-4-5-8-18-9-6-10(14)15/h4-9H2,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJUTWFPMRKWARG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCSCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-((4-((tert-Butoxycarbonyl)amino)butyl)thio)propanoic acid generally involves:

Step 1: Preparation of the Boc-protected aminoalkyl thiol or amine intermediate

The 4-aminobutyl moiety is protected with a tert-butoxycarbonyl group to prevent unwanted side reactions during subsequent steps.Step 2: Formation of the thioether linkage

The thioether bond is formed by nucleophilic substitution or coupling of a thiol or thiolate anion with a suitable alkyl halide or activated ester derivative of propanoic acid.Step 3: Final functional group adjustments and purification

The carboxylic acid group is maintained or introduced through hydrolysis or appropriate functional group transformations. Purification is typically done by chromatographic techniques.

Detailed Preparation Methods

Boc Protection of Aminobutyl Intermediate

Reagents and Conditions:

The amino group on 4-aminobutanol or 1,4-diaminobutane is protected using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium bicarbonate in an organic solvent like dichloromethane or tetrahydrofuran (THF). This step yields the Boc-protected amine intermediate.Notes:

This protection step is crucial to avoid side reactions during the subsequent thioether bond formation and to improve the solubility and handling of intermediates.

Thioether Bond Formation

Approach 1: Nucleophilic Substitution

The thiol derivative of propanoic acid or its ester (e.g., 3-mercaptopropionic acid or methyl 3-mercaptopropionate) is deprotonated with a base such as sodium hydride or potassium carbonate to generate the thiolate ion. This thiolate then reacts with the Boc-protected 4-bromobutylamine or a similar alkyl halide to form the thioether linkage.Approach 2: Coupling via Activated Esters

Alternatively, the carboxylic acid group of 3-mercaptopropanoic acid can be activated using carbodiimide reagents (e.g., EDCI) and coupled with the Boc-protected aminoalkyl thiol under mild conditions to form the thioether bond.Reaction Conditions:

Reactions are typically conducted under inert atmosphere (nitrogen or argon) in solvents such as DMF, THF, or acetonitrile at temperatures ranging from 0 °C to room temperature, followed by stirring for several hours to overnight.

Hydrolysis and Purification

- If ester derivatives are used, hydrolysis under acidic or basic conditions liberates the free carboxylic acid.

- Purification is commonly performed by flash chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures or by preparative high-performance liquid chromatography (HPLC) for higher purity.

Representative Synthetic Scheme (Summarized)

| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | 4-Aminobutanol or 1,4-diaminobutane | (Boc)2O, base, DCM or THF | Boc-protected 4-aminobutyl intermediate | Amino group protection |

| 2 | Boc-protected 4-bromobutylamine + 3-mercaptopropionic acid (or ester) | Base (NaH, K2CO3), solvent (DMF), RT | Boc-protected thioether intermediate | Thioether bond formation |

| 3 | Ester intermediate (if applicable) | Acid or base hydrolysis | This compound | Carboxylic acid liberation |

| 4 | Crude product | Flash chromatography or preparative HPLC | Pure target compound | Purification |

Research Findings and Optimization Notes

- Protection Strategy: Boc protection is preferred due to its stability under mild basic and neutral conditions, and its facile removal if needed.

- Thioether Formation: The nucleophilic substitution approach with alkyl halides is efficient and widely used, but care must be taken to avoid over-alkylation or side reactions. Using activated esters can offer milder conditions but may require careful control of reaction parameters.

- Solvent and Temperature: Polar aprotic solvents like DMF or THF facilitate nucleophilic substitution reactions. Reaction temperatures are optimized to balance reaction rate and selectivity, often room temperature or slightly below.

- Purification: Preparative HPLC is recommended for high-purity requirements, especially for biological or pharmaceutical applications. Flash chromatography suffices for less demanding uses.

Data Table: Summary of Preparation Methods and Conditions

| Preparation Step | Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Boc Protection | (Boc)2O, base (Et3N), DCM/THF, RT | High selectivity, mild conditions | Requires dry solvents |

| Thioether Formation (Nucleophilic substitution) | Boc-protected alkyl halide + thiolate, DMF, RT | Straightforward, good yields | Possible side reactions, need inert atmosphere |

| Thioether Formation (Activated ester coupling) | EDCI or similar coupling agent, DMF, RT | Milder conditions, selective | Requires activation step |

| Hydrolysis (if ester used) | Acid or base hydrolysis | Efficient carboxylic acid release | Potential ester cleavage side reactions |

| Purification | Flash chromatography or preparative HPLC | High purity achievable | Time-consuming, solvent use |

Literature and Source Validation

- The synthetic approach aligns with methods reported for similar Boc-protected amino acid derivatives and thioether-containing compounds in medicinal chemistry literature.

- The use of Boc protection and thioether bond formation via nucleophilic substitution is well-established and supported by multiple peer-reviewed synthetic protocols.

- Purification techniques including preparative HPLC are standard for obtaining analytically pure compounds suitable for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

3-((4-((tert-Butoxycarbonyl)amino)butyl)thio)propanoic acid can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Free amines.

Scientific Research Applications

Peptide Synthesis

Overview : The compound serves as an important intermediate in the synthesis of peptides. The Boc group allows for selective protection of amine functionalities, facilitating the formation of peptide bonds without premature reactions.

Case Study : In a study focusing on the synthesis of dipeptide-type inhibitors for SARS-CoV proteases, researchers utilized compounds with similar structures to enhance the stability and efficacy of the inhibitors. The incorporation of Boc-protected amino acids was crucial for achieving desired biological activity while maintaining solubility and stability in biological environments .

| Compound | Role | Outcome |

|---|---|---|

| 3-((4-((tert-Butoxycarbonyl)amino)butyl)thio)propanoic acid | Intermediate | Improved peptide bond formation |

| Dipeptide inhibitors | Active agents | Enhanced antiviral activity |

Drug Development

Overview : The compound has potential applications in drug design, particularly in creating prodrugs that can be activated within the body. Its thioether linkage may enhance bioavailability and metabolic stability.

Case Study : Research has demonstrated that compounds containing thioether groups can exhibit improved pharmacokinetic properties. For example, a series of thioether-containing compounds were evaluated for their ability to inhibit specific enzymes related to disease pathways, showing promising results in terms of potency and selectivity .

| Property | Importance |

|---|---|

| Bioavailability | Increased with thioether linkage |

| Metabolic stability | Enhanced due to structural modifications |

Bioconjugation Techniques

Overview : The compound is also valuable in bioconjugation methods, where it can be used to attach biomolecules to surfaces or other molecules for therapeutic purposes.

Case Study : In recent advancements, researchers have explored using Boc-protected amino acids for conjugating therapeutic agents to antibodies. This method allows for targeted delivery of drugs while minimizing off-target effects, making treatments more effective .

| Technique | Application | Benefit |

|---|---|---|

| Bioconjugation | Targeted drug delivery | Reduced side effects |

| Antibody-drug conjugates | Cancer therapy | Increased efficacy |

Material Science

Overview : Beyond biological applications, this compound can be utilized in the development of novel materials with specific chemical properties.

Case Study : Research into polymer chemistry has shown that incorporating thioether functionalities into polymer backbones can enhance mechanical properties and thermal stability. This has implications for creating advanced materials for industrial applications .

| Material Type | Modification | Resulting Property |

|---|---|---|

| Polymers | Thioether inclusion | Improved thermal stability |

| Coatings | Enhanced adhesion | Better durability |

Mechanism of Action

The mechanism of action of 3-((4-((tert-Butoxycarbonyl)amino)butyl)thio)propanoic acid primarily involves its ability to act as a protected amino acid derivative. The Boc group protects the amine during synthetic transformations and can be removed under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions . The thioether group can also engage in redox reactions, adding to the compound’s versatility in synthesis .

Comparison with Similar Compounds

Structural Analogs with Aromatic Substitutents

Compounds such as (R)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid () share the Boc-protected amine and carboxylic acid moieties but differ in their substituents. The iodophenyl group introduces steric bulk and aromaticity, which may enhance binding to hydrophobic enzyme pockets or reduce solubility compared to the aliphatic butylthio chain in the target compound. For example, iodophenyl-containing analogs (e.g., CW3) demonstrated anticancer activity in studies, suggesting that aromatic substituents can influence biological efficacy .

Key Differences:

- Solubility: The butylthio group in the target compound likely improves aqueous solubility due to the sulfur atom’s polarity, whereas iodophenyl analogs are more lipophilic.

- Synthetic Flexibility: The butylthio linker allows for easier functionalization compared to rigid aromatic systems.

Thiazole-Containing Derivatives

3-((4-Acetylphenyl)(4-(4-substituted phenyl)thiazol-2-yl)amino)propanoic acid derivatives () incorporate a thiazole ring and acetylphenyl group. Unlike the target compound, these molecules feature heteroaromatic systems that enable π-π stacking or hydrogen bonding with biological targets. The absence of a Boc group in these derivatives highlights a trade-off between stability during synthesis and functional group compatibility.

Key Differences:

Boc-Protected Thioether Compounds

The compound (S)-2-((tert-butoxycarbonyl)amino)-3-(2-(((S)-2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)thio)-1H-indol-3-yl)propanoic acid () shares the Boc-protected amine and thioether linkage but includes an indole ring and methoxy group.

Key Differences:

- Conformational Flexibility: The butylthio linker allows greater rotational freedom, which may improve adaptability in binding interactions.

- Synthetic Complexity: Indole-containing analogs require multi-step synthesis, whereas the target compound’s aliphatic chain simplifies preparation .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Utility: The Boc group in the target compound and its analogs ensures amine protection during solid-phase synthesis, a strategy validated in multiple studies .

- Activity Modulation: Substituting aliphatic chains (e.g., butylthio) for aromatic groups can balance solubility and target engagement, as seen in iodophenyl-based anticancer agents .

- Future Directions: Hybridizing features from thiazole derivatives (e.g., aromatic interactions) with the target compound’s flexibility could optimize drug-like properties.

Biological Activity

3-((4-((tert-Butoxycarbonyl)amino)butyl)thio)propanoic acid, with CAS number 1554516-76-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis that enhances stability and solubility. The presence of a thioether linkage and amino group suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives containing carbazole moieties have shown promising antibacterial and antifungal activities. In particular:

- Antibacterial Activity : Compounds similar to this compound were tested against various bacterial strains. The minimum inhibitory concentration (MIC) values for effective derivatives ranged from 16 µg/mL to 64 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Fungal Activity : Inhibition of fungal growth was also noted, with significant reductions observed in cultures of Candida albicans when treated with concentrations around 64 µg/mL .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The hemolytic activity of the tested derivatives was found to be relatively low, ranging from 2% to 13% hemolysis at varying concentrations. However, toxicity was higher in human fibroblast cells, indicating that while antimicrobial activity may be promising, further modifications may be necessary to reduce cytotoxic effects .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various derivatives of thioether-containing compounds and evaluated their biological activities. The findings indicated that structural modifications could enhance both antimicrobial efficacy and reduce toxicity .

- Comparative Analysis : A comparative study analyzed the biological activity of several thioether derivatives against established antimicrobial agents. Results showed that certain derivatives exhibited comparable or superior activity against specific pathogens .

- Mechanism of Action : Preliminary investigations into the mechanism of action suggest that these compounds may disrupt bacterial cell membranes or interfere with essential metabolic pathways, although detailed mechanisms remain to be fully elucidated .

Data Table: Biological Activity Summary

| Activity Type | Tested Strains | MIC (µg/mL) | Cytotoxicity (Hemolysis %) |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 16 - 32 | 2 - 13 |

| Antibacterial | Escherichia coli | 64 | Higher in fibroblasts |

| Antifungal | Candida albicans | 64 | Higher in fibroblasts |

| Antifungal | Aspergillus flavus | Varies | Varies |

Q & A

Basic Questions

Q. What are the critical steps in synthesizing 3-((4-((tert-Butoxycarbonyl)amino)butyl)thio)propanoic acid, and how is the Boc group preserved during reaction conditions?

- Methodological Answer : The synthesis typically involves three key steps: (1) Protection of the primary amine using tert-butoxycarbonyl (Boc) anhydride under mildly basic conditions (e.g., NaHCO₃) to form 4-(tert-butoxycarbonylamino)butylamine. (2) Thioether formation via nucleophilic substitution between the amine and a thiol-containing propanoic acid derivative (e.g., 3-mercaptopropanoic acid), often catalyzed by DCC/DMAP or using Mitsunobu conditions. (3) Acidic deprotection (e.g., TFA or HCl/dioxane) to selectively remove the Boc group while preserving the thioether linkage . The Boc group is stable under neutral and basic conditions but labile in acidic environments, enabling selective deprotection .

Q. How do researchers purify and characterize this compound post-synthesis?

- Methodological Answer : Purification is achieved using reversed-phase HPLC or flash chromatography with gradients of acetonitrile/water. Characterization employs H/C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and thioether linkage (δ ~2.5–3.0 ppm for SCH₂ protons). High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR confirms carbonyl (1700–1750 cm⁻¹) and amine (3300 cm⁻¹) functionalities. Purity is assessed via analytical HPLC (>95%) .

Q. What is the role of the Boc group in peptide synthesis involving this compound?

- Methodological Answer : The Boc group temporarily protects the amine during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions. It is removed under acidic conditions (e.g., TFA) without disrupting the peptide backbone or thioether bond. This allows sequential coupling of amino acids while maintaining regioselectivity .

Advanced Research Questions

Q. What strategies mitigate racemization during the incorporation of this compound into peptide chains?

- Methodological Answer : Racemization is minimized by:

- Using low temperatures (0–4°C) during coupling.

- Activating carboxyl groups with HOBt or Oxyma to suppress base-catalyzed epimerization.

- Employing sterically hindered bases like DIEA in place of DMAP.

- Monitoring reaction progress with circular dichroism (CD) spectroscopy to detect chiral integrity loss .

Q. How does the Boc-protected thioether moiety influence the compound’s stability under acidic vs. basic conditions?

- Methodological Answer : The thioether is stable under basic conditions but susceptible to oxidation (e.g., by H₂O₂) to sulfoxide/sulfone derivatives. Under strong acidic conditions (pH <2), the Boc group is cleaved, while the thioether remains intact. Stability studies using TGA/DSC and LC-MS under varying pH (1–14) confirm these trends, guiding storage in inert, anhydrous environments .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model interactions with targets like proteases or kinases. Density functional theory (DFT) calculates electrostatic potential surfaces to optimize hydrogen bonding. For example, derivatives with 4-iodophenyl substituents (see ) show enhanced binding to kinase active sites in silico, validated by SPR binding assays .

Q. How can synthesis yields be optimized for large-scale production of derivatives?

- Methodological Answer : Yield optimization involves:

- Screening solvents (DMF vs. THF) to improve solubility of intermediates.

- Catalyzing thioether formation with CuI or Zn(OTf)₂.

- Using flow chemistry for precise control of reaction parameters (temperature, residence time).

- DOE (Design of Experiments) identifies critical factors (e.g., molar ratios, pH) affecting yield, achieving >80% efficiency in multi-gram syntheses .

Q. What analytical techniques resolve contradictions in reported bioactivity data for structural analogs?

- Methodological Answer : Discrepancies arise from impurities or stereochemical variations. Solutions include:

- Chiral HPLC to verify enantiomeric excess.

- X-ray crystallography to confirm absolute configuration.

- Replicating bioassays (e.g., IC₅₀ measurements) under standardized conditions (e.g., ATP concentration in kinase assays). Meta-analyses of SAR studies differentiate true activity from assay artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.